molecular formula C7H7BrFNO2S B2462630 5-Bromo-2-fluoro-N-methylbenzenesulfonamide CAS No. 1531658-28-2

5-Bromo-2-fluoro-N-methylbenzenesulfonamide

Cat. No.: B2462630
CAS No.: 1531658-28-2
M. Wt: 268.1
InChI Key: RYTARTKOOUYRSF-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S. It is a solid at room temperature and has a molecular weight of 268.11 g/mol . This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

5-Bromo-2-fluoro-N-methylbenzenesulfonamide has several applications in scientific research, including:

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N-methylbenzenesulfonamide typically involves the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the sulfonamide group .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The bromine and fluorine atoms can participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl fluoride
  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 5-Bromo-2-fluoropyridine

Uniqueness

5-Bromo-2-fluoro-N-methylbenzenesulfonamide is unique due to its specific combination of bromine, fluorine, and sulfonamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

5-bromo-2-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTARTKOOUYRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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